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Compound of Interest

[3-Cyclohexyl-2-
Compound Name:

(trifluoromethyl)phenyllmethanol
CAS No.: 2375261-06-4

Cat. No.: B2368200

Get Quote

Executive Summary

The "CP" (Cyclohexylphenol) series of synthetic cannabinoids, originally developed by Pfizer in
the 1970s, represents a pivotal class of "non-classical" cannabinoids. Unlike the tricyclic
dibenzopyran structure of

-tetrahydrocannabinol (THC), these compounds lack the central pyran ring, resulting in a
bicyclic core that retains—and often exceeds—the potency of phytocannabinoids.

This guide provides a rigorous structural and analytical comparison of the two most prominent
members of this class: CP-47,497 and CP-55,940. It synthesizes mass spectrometric
fragmentation patterns, chromatographic behavior, and receptor binding kinetics to establish a
definitive identification protocol.

Part 1: Structural Pharmacophore & SAR Analysis

The structural divergence of cyclohexylphenols from classical cannabinoids is the primary
driver of their distinct analytical signatures and pharmacological profiles.
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The "Non-Classical" Core

While THC possesses a tricyclic ABC ring system, the CP series simplifies this to a bicyclic AC
system. This structural flexibility allows for optimized binding within the hydrophobic pocket of
the CBL1 receptor.

o CP-47,497: Characterized by a dimethylheptyl side chain attached to the phenol ring and a
hydroxycyclohexyl moiety.

o CP-55,940: A hydroxypropyl derivative of CP-47,497. The addition of the hydroxypropy!l
group at the C-4 position of the cyclohexyl ring significantly enhances hydrogen bonding
capability, making it a reference agonist with sub-nanomolar affinity.

Stereochemical Criticality

Both compounds possess multiple chiral centers. The biological activity is highly stereospecific,
typically favoring the (-)-cis isomer. In analytical settings, separating these diastereomers is
critical, as the trans isomers are often pharmacologically inactive impurities.

Visualization: Structural Logic & SAR

The following diagram illustrates the structural evolution from THC to the CP series and the key
pharmacophoric elements.
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Figure 1: Structural evolution and Structure-Activity Relationship (SAR) of Cyclohexylphenol
Cannabinoids.

Part 2: Analytical Performance & Methodologies

Accurate identification requires distinguishing these compounds from their homologs (e.g., CP-
47,497-C8) and natural cannabinoids.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS remains the gold standard for forensic identification. However, the lack of a pyran ring
alters the fragmentation pathway compared to THC.

Experimental Protocol: Self-Validating Extraction

o Sample: 10 mg herbal material or 10 pL oil.
o Extraction: Liquid-Liquid Extraction (LLE) using Methanol:Chloroform (1:1).

o Why: The CP series are highly lipophilic (logP > 5). Chloroform ensures efficient
partitioning from cellulosic plant matrices.

» Derivatization (Optional but Recommended): Silylation with BSTFA + 1% TMCS (60°C for 20
min).

o Causality: The phenolic and aliphatic hydroxyl groups in CP-55,940 often lead to peak
tailing. TMS derivatization improves peak shape and sensitivity by ~10-fold.

e Column: DB-5MS or equivalent (30m x 0.25mm, 0.25um).[1]

Data Comparison Table: EI-MS Fragmentation (70 eV)
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s < Peak Diagnostic
olecular lon ( ase Peak ( lons ( Retention
Compound
Index (RI)
) )
)
CP-47,497 318 232 217,91, 55 ~3003
CP-47,497-C8 332 232 217,317,91 ~3084
CP-55,940 376 290 305, 43, 55 ~3150
THC 314 299 271, 243, 314 ~2822

Mechanistic Insight:

CP-47,497: The base peak at

232 arises from the cleavage of the alkyl side chain (McLafferty rearrangement equivalent),
leaving the stable hydroxycyclohexyl-phenol core. This ion is a robust class identifier.

CP-55,940: The shift to

290 reflects the heavier hydroxypropyl-substituted core. The weak molecular ion (

376) often necessitates Soft lonization or derivatization for confirmation.

Nuclear Magnetic Resonance (NMR)

When reference standards are unavailable, NMR is the only method to definitively assign

stereochemistry.

Key Signal: The proton at the C-1 position of the cyclohexyl ring (H-1) exhibits distinct
chemical shifts for cis vs. trans diastereomers due to axial/equatorial positioning relative to
the phenol ring.

Validation: In CDCI

, the H-1 signal for the active cis-isomer typically appears upfield relative to the trans-isomer.
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Part 3: Functional Pharmacology & Binding Kinetics

For drug development professionals, understanding the "why" behind the structure is defined
by receptor interaction.

Binding Affinity () and Efficacy

Unlike THC, which is a partial agonist, CP-55,940 acts as a full agonist with high efficacy. This
distinction is crucial for toxicological assessment, as full agonists carry a significantly higher
risk of adverse psychiatric and physiological events.

CB1 Affinity (  CB2 Affinity ( Potency
Compound Efficacy (CB1) Relative to

nM) nM) THC
CP-55,940 0.58-25 0.68 - 0.92 Full Agonist ~45x
CP-47,497 20-5.0 ~200 Full Agonist ~3-28x

25.1-40.0 35.0 Partial Agonist 1x (Reference)

-THC

Data aggregated from meta-analyses of competitive binding assays using [

H]CP-55,940 displacement.

Visualization: Analytical Workflow

This decision tree guides the analyst from sample receipt to confirmed structural identification.
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Figure 2: Analytical Decision Tree for Differentiating CP-Series Cannabinoids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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